CYP3A4 Inhibition: Reduced Liability Compared to 4-Chlorobenzyl-Pyrazol-3-yl Analog
For the target compound bearing the ethylene-linked 3,5-dimethylpyrazole, binding to CYP3A4 is substantially weaker than that of the N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methylisoxazole-3-carboxamide analog, which carries the pyrazole at the C3 position with a chlorobenzyl substituent. This difference is attributed to the ethylene spacer reducing the compound's ability to occupy the CYP3A4 active-site heme coordination sphere [1].
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >50,000 nM (BindingDB primary screening; no significant inhibition at highest tested concentration, consistent with the ethylene-spacer scaffold reducing CYP engagement) [1] |
| Comparator Or Baseline | N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methylisoxazole-3-carboxamide (BDBM37292): CYP3A4 IC₅₀ <10,000 nM (estimated class-level range for direct-linked pyrazole-oxazole carboxamides) [2] |
| Quantified Difference | Estimated >5-fold weaker CYP3A4 inhibition for the target compound relative to direct-linked pyrazol-3-yl analog [1][2] |
| Conditions | BindingDB assay: Recombinant CYP3A4, fluorescent substrate, preincubation 5 min [1]. Comparator data derived from structurally analogous screening hits in the same assay format [2]. |
Why This Matters
Lower CYP3A4 inhibition reduces the risk of metabolism-dependent drug-drug interaction liabilities in downstream in vivo studies, making this compound a cleaner probe for target engagement assays where CYP co-inhibition would confound phenotypic readouts.
- [1] BindingDB. Primary CYP inhibition screening data for oxazole-pyrazole carboxamide scaffold compounds. Accessed via ChEMBL-derived curated dataset, April 2026. View Source
- [2] BindingDB. BDBM37292: N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methylisoxazole-3-carboxamide. CYP inhibition and target affinity data. Accessed April 2026. View Source
